5-Lipoxygenase (5-LOX) Inhibitory Potency: Indole-C5-1,2,4-Oxadiazole Scaffold Versus Zileuton Baseline
The indole-C5-1,2,4-oxadiazole scaffold, of which N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a structural member, has been directly evaluated in a 5-LOX inhibitory assay. The most potent compound in the series (4bf) demonstrated an IC50 of 18.78 µg/mL, with comparative docking revealing a binding score of -9.1 kcal/mol and key hydrogen-bond interactions with His368 and Asn555 residues [1]. While the clinical 5-LOX inhibitor zileuton serves as a therapeutic benchmark, the indole-oxadiazole scaffold offers a structurally distinct chemotype with a different binding interaction profile, as evidenced by the unique His368/Asn555 engagement, which is not observed with the N-hydroxyurea-based mechanism of zileuton [2]. The propanamide linker present in the target compound provides conformational flexibility that may allow deeper penetration into the 5-LOX active site compared to direct indole-oxadiazole conjugates lacking this spacer [1].
| Evidence Dimension | 5-LOX enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18.78 µg/mL (compound 4bf, same scaffold class); docking score -9.1 kcal/mol; H-bond interactions with His368 and Asn555 |
| Comparator Or Baseline | Zileuton (clinical 5-LOX inhibitor, distinct N-hydroxyurea chemotype); binding interactions not characterized via His368/Asn555 |
| Quantified Difference | The indole-1,2,4-oxadiazole scaffold engages 5-LOX via a binding mode distinct from the iron-chelating mechanism of zileuton; docking score -9.1 kcal/mol reflects favorable binding energetics. |
| Conditions | In vitro 5-LOX inhibitory assay; molecular docking against 5-LOX crystal structure; indolyloxadiazole series synthesized from amidoxime and indole-3-carboxaldehyde using CAN catalyst in PEG solvent. |
Why This Matters
A structurally novel 5-LOX inhibitory chemotype provides an alternative mechanism of action for inflammation research, circumventing limitations associated with iron-chelating inhibitors like zileuton.
- [1] Tekluu B, Vidavalur S, Kadiri SK. Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-LOX Inhibitors. J Turkish Chem Soc Sect A Chem. 2024;11(1):11-18. DOI:10.18596/jotcsa.1334005. View Source
- [2] Young RN. Inhibitors of 5-lipoxygenase: a therapeutic potential yet to be fully realized. Eur J Med Chem. 1999;34(9):671-685. DOI:10.1016/S0223-5234(99)00225-1. View Source
